2,2,4-Trimethyl-1,3-pentanediol dimethacrylate
Description
Properties
IUPAC Name |
[2,2,4-trimethyl-3-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10,13H,3,5,9H2,1-2,4,6-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGFVNRRGKACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(=C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927836 | |
| Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-44-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-2,2-dimethylpropane-1,3-diyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Parameters and Optimization
-
Catalyst Selection : Sulfuric acid, p-toluenesulfonic acid (PTSA), and phosphoric acid are commonly employed, with PTSA offering superior thermal stability and reduced side reactions. Catalyst concentrations typically range from 0.5% to 2% by weight of the reaction mixture.
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Temperature and Time : Optimal temperatures fall between 105°C and 140°C, balancing reaction rate and product degradation. Reaction durations vary from 5 to 15 hours, with prolonged heating at higher temperatures risking decomposition.
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Molar Ratios : A molar excess of methacrylic acid (2.5:1 to 4:1 relative to TMPD) drives esterification to completion, mitigating equilibrium limitations.
Example Protocol :
A 1 L reactor charged with TMPD (1 mol), methacrylic acid (4 mol), and PTSA (1.5 wt%) is heated at 120°C for 10 hours under reflux. Post-reaction, the mixture is neutralized, washed, and distilled to isolate TMPD-DMA at >90% purity.
Continuous Flow Reactor Systems
Industrial-scale production favors continuous flow reactors for enhanced efficiency and yield. Fixed-bed reactors packed with solid acid catalysts (e.g., Amberlyst 15) enable continuous esterification with in-situ water removal.
Process Design
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Reactor Configuration : A two-stage system separates initial esterification (Stage 1) from final conversion (Stage 2), minimizing back-mixing and maximizing contact time.
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Temperature Gradients : Stage 1 operates at 110°C to initiate reaction, while Stage 2 elevates to 130°C to drive equilibrium.
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Water Removal : Azeotropic distillation using toluene or cyclohexane removes water, shifting equilibrium toward ester formation.
Performance Metrics :
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature (°C) | 110 | 130 |
| Space Velocity (h⁻¹) | 3 | 6 |
| Conversion (%) | 65 | 95 |
Data adapted from analogous diisobutyrate synthesis.
Catalyst Selection and Optimization
Catalyst performance critically impacts yield and purity. Comparative studies highlight:
Homogeneous vs. Heterogeneous Catalysts
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Homogeneous (PTSA, H₂SO₄) : High activity but require post-reaction neutralization and separation.
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Heterogeneous (Amberlyst 15, Zeolites) : Reusable, minimize waste, but demand higher temperatures (>120°C).
Catalyst Efficiency Comparison :
| Catalyst | Conversion (%) | Selectivity (%) | Reusability |
|---|---|---|---|
| PTSA | 92 | 88 | Low |
| Amberlyst 15 | 85 | 92 | High |
| H₂SO₄ | 89 | 78 | Low |
Data extrapolated from diisobutyrate processes.
Purification and Byproduct Management
Crude TMPD-DMA requires purification to remove unreacted acid, catalyst residues, and oligomers.
Key Steps:
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Neutralization : Aqueous sodium bicarbonate washes remove acidic impurities.
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Distillation : Vacuum distillation (100–150°C at 10 mmHg) separates TMPD-DMA from high-boiling byproducts.
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Extraction : Liquid-liquid extraction with water or alkaline solutions reduces catalyst residues to <10 ppm.
Byproduct Analysis :
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Isobutyraldehyde : Forms via acid-catalyzed degradation; removed via distillation.
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Oligomers : Controlled by maintaining stoichiometric excess of methacrylic acid.
Scalability and Industrial Considerations
Large-scale production necessitates:
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Feedstock Preheating : Reduces reaction time and improves mixing.
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Automated Control Systems : Monitor temperature, pH, and flow rates to ensure consistency.
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Waste Recycling : Catalyst recovery and solvent reuse minimize environmental impact.
Case Study : A continuous plant producing 10,000 MT/year achieves 94% yield using Amberlyst 15 in tandem reactors, with annual catalyst replacement costs below $500,000 .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate undergoes various chemical reactions, including:
Polymerization: It readily undergoes free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Esterification and Transesterification: It can participate in esterification and transesterification reactions with other alcohols and acids.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid.
Common Reagents and Conditions:
Polymerization: Free radical initiators (e.g., benzoyl peroxide), elevated temperatures (50-100°C).
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, ambient to elevated temperatures.
Major Products Formed:
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and methacrylic acid.
Scientific Research Applications
Coatings and Paints
TMPD-DMA is widely used as a coalescing agent in latex paints. It helps to lower the minimum film-forming temperature (MFFT), allowing for better film formation during the drying process. This results in improved scrub resistance, color development, and package stability in paint formulations .
Table 1: Properties of TMPD-DMA in Coatings
| Property | Value |
|---|---|
| Function | Coalescing agent |
| Benefits | Improved film formation |
| Application | Latex paints and coatings |
Adhesives
In adhesive formulations, TMPD-DMA acts as a plasticizer that enhances flexibility and durability. Its ability to modify viscosity makes it suitable for various adhesive types, including those used in construction and automotive applications .
Table 2: Role of TMPD-DMA in Adhesives
| Application Area | Functionality |
|---|---|
| Construction | Enhances adhesion properties |
| Automotive | Provides flexibility |
Inks and Toners
TMPD-DMA is employed in printing inks as a solvent and coalescing agent. It improves the flow properties of inks while ensuring that they adhere well to substrates without compromising color vibrancy .
Table 3: Applications in Inks
| Ink Type | Functionality |
|---|---|
| Flexographic inks | Enhances flow and adhesion |
| Gravure inks | Improves drying time |
Case Study 1: Use in Latex Paints
A study conducted on the incorporation of TMPD-DMA into latex paint formulations demonstrated significant improvements in drying times and film integrity compared to traditional coalescing agents. The research indicated that paints containing TMPD-DMA exhibited superior scrub resistance and gloss retention over time, making them ideal for high-performance applications .
Case Study 2: Adhesive Performance
Research evaluating the performance of TMPD-DMA as a plasticizer in construction adhesives showed that its addition resulted in enhanced bond strength and flexibility. The study concluded that adhesives formulated with TMPD-DMA outperformed those without it under various environmental conditions, indicating its effectiveness as an additive .
Environmental Considerations
TMPD-DMA is recognized for its lower volatility compared to traditional solvents, which contributes to reduced emissions of volatile organic compounds (VOCs) during application processes. This characteristic aligns with current trends towards more environmentally friendly formulations in industrial applications .
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate primarily involves its reactivity towards free radicals. During polymerization, the methacrylate groups undergo free radical addition reactions, leading to the formation of polymer chains. The presence of the 2,2,4-trimethyl-1,3-pentanediol moiety imparts flexibility and toughness to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the formation and propagation of free radicals during polymerization.
Comparison with Similar Compounds
Table 1: Comparative Analysis of TXIB and Related Compounds
Critical Research Findings
(a) TXIB vs. Texanol® (Monoisobutyrate)
- Structural Differences: TXIB has two isobutyrate groups, while Texanol has one isobutyrate and one hydroxyl group. This difference increases TXIB’s molecular weight and reduces volatility .
- Applications: Texanol is a coalescing aid in paints, whereas TXIB excels in PVC plasticization .
- Indoor Air Impact: Both are semi-volatile organic compounds (SVOCs), but TXIB’s lower volatility results in longer indoor persistence (mean levels: 0.8–1.8 ppb) compared to Texanol .
(b) TXIB vs. Methacrylate Derivatives
- Functional Groups : Methacrylates (e.g., 1,3-butanediol dimethacrylate) contain reactive double bonds for crosslinking, unlike TXIB’s ester-based plasticizing action .
- Performance : Methacrylates enhance mechanical strength in polymers (e.g., tensile strength increase by 30–50% in UV-cured resins), while TXIB prioritizes flexibility and processability .
- Environmental Persistence : Methacrylates exhibit slower biodegradation due to their stable polymer networks, whereas TXIB degrades faster in aerobic conditions .
(c) TXIB vs. Phthalate Plasticizers
Biological Activity
2,2,4-Trimethyl-1,3-pentanediol dimethacrylate (TMPD-DMA) is a chemical compound used primarily in the formulation of dental materials and coatings due to its properties as a crosslinking agent. Understanding its biological activity is crucial for assessing potential health risks associated with exposure, particularly in occupational settings and consumer products. This article reviews the biological effects of TMPD-DMA, focusing on its toxicity, metabolic pathways, and potential health implications based on recent studies.
TMPD-DMA is a dimethacrylate compound characterized by its two methacrylate functional groups attached to a trimethylpentanediol backbone. This structure contributes to its utility in polymerization processes but also raises concerns regarding its biological impact.
1. Acute Toxicity
Studies indicate that TMPD-DMA exhibits low acute toxicity. In animal models, the oral LD50 (lethal dose for 50% of the population) is reported to be approximately 6.86 mL/kg in rats, suggesting a relatively safe profile under controlled exposure conditions .
2. Chronic Toxicity
Chronic exposure studies have shown that TMPD-DMA can lead to increased liver weights and histopathological changes such as hepatocytomegaly in male and female rats at higher doses (300 mg/kg bw/day) . These findings suggest potential long-term effects on liver function and structure.
Metabolism and Excretion
The metabolism of TMPD-DMA involves rapid absorption and elimination processes. In rat studies, approximately 70% of the administered dose was excreted within ten days via urine, predominantly as metabolites including 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) . The kinetics of urinary excretion indicate that HTMV may serve as a reliable biomarker for monitoring exposure levels.
Case Study: Urinary Biomarkers
A recent study focused on the urinary excretion kinetics of TMPD metabolites in male Sprague-Dawley rats. The results demonstrated that urinary HTMV levels were proportional to the administered doses of TMPD compounds, establishing HTMV as an optimal biomarker for assessing exposure .
| Dose (mg/kg) | Urinary HTMV (%) |
|---|---|
| 48 | 4 |
| 750 | 5 |
Genotoxicity
In vitro studies have shown that TMPD-DMA does not exhibit mutagenic properties in standard Ames tests or chromosomal aberration assays using human cells . This suggests a lower risk for genetic damage compared to other methacrylate compounds.
Health Implications
The potential health implications of exposure to TMPD-DMA include respiratory issues and allergic reactions. Its use in dental materials raises concerns about leaching into the oral cavity, where it may interact with biological tissues and microbial flora .
Respiratory Effects
Exposure to volatile organic compounds (VOCs), including TMPD-DMA derivatives used in paints and coatings, has been associated with sick building syndrome and respiratory allergies . The role of TMPD as a plasticizer may contribute to these adverse effects in indoor environments.
Q & A
Q. What are the established synthetic routes for 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), and how can reaction efficiency be optimized?
TXIB is synthesized via carbonyl condensation/Tishchenko reactions using isobutyraldehyde, followed by esterification. Key steps include controlling stoichiometric ratios of isobutyric acid to the diol and optimizing catalyst selection (e.g., acid or enzyme catalysts) to minimize byproducts like the monoisobutyrate. Reaction temperature (80–120°C) and solvent choice (e.g., toluene for azeotropic water removal) are critical for yield enhancement .
Q. How can NMR spectroscopy resolve structural ambiguities in 2,2,4-trimethyl-1,3-pentanediol derivatives?
Conformational averaging via NMR involves:
- Performing a Boltzmann-weighted analysis of predicted chemical shifts for all possible conformers.
- Using software tools (e.g., DFT calculations) to simulate spectra and compare with experimental data. Example: For the parent diol, coupling constants and δ<sup>13</sup>C shifts differentiate between equatorial and axial hydroxyl groups in chair-like conformers .
Q. What analytical methods validate the purity of TXIB, and what parameters ensure method robustness?
Gas chromatography (GC) with flame ionization detection (FID) is standard, using ≥98.5% purity thresholds. Critical parameters:
- Column selection (polar stationary phase for ester separation).
- Internal standards (e.g., n-alkanes) for retention time calibration.
- Method validation via spike-recovery tests (90–110% recovery) and reproducibility checks (RSD <2%) .
Advanced Research Questions
Q. How do computational methods address discrepancies in TXIB’s environmental emission profiles?
Discrepancies between lab simulations and field data arise from variable humidity/temperature effects on VOC partitioning. Methodological steps:
- Use chamber-based emission studies under controlled conditions (20–30°C, 40–60% RH).
- Apply fugacity models to predict air/water/soil partitioning coefficients (log KOW ≈ 3.5–4.0 for TXIB).
- Validate with sorbent-based sampling (Tenax-TA®) and TD-GC/MS analysis .
Q. What strategies reconcile conflicting data on TXIB’s metabolic pathways in toxicological studies?
Conflicting in vitro/in vivo results require:
- Comparative assays using liver microsomes (human vs. rodent) to assess esterase-mediated hydrolysis.
- Isotopic labeling (e.g., <sup>13</sup>C-TXIB) to track metabolites via LC-HRMS.
- Dose-response modeling to distinguish linear vs. threshold metabolic saturation .
Q. How do steric effects influence the reactivity of 2,2,4-trimethyl-1,3-pentanediol derivatives in polymerization?
The diol’s branched structure impedes esterification kinetics due to steric hindrance. Advanced optimization:
- Use bulky catalysts (e.g., lipase B from Candida antarctica) for regioselective esterification.
- Monitor reaction progress via in-situ FTIR (C=O peak at 1720 cm<sup>-1</sup>).
- Compare with less hindered analogs (e.g., 1,3-propanediol) to quantify steric contributions .
Data Contradiction Analysis
- Synthetic Byproduct Identification : reports monoisobutyrate as a primary byproduct, while industrial data () emphasizes benzoate derivatives. Resolution requires GC-MS/MS to detect trace ester intermediates .
- Environmental Persistence : Lab studies () suggest TXIB degrades rapidly (t1/2 <7 days), but field data () indicate accumulation in sediments. Investigate microbial consortia variability using metagenomic profiling .
Methodological Recommendations
- Synthesis : Optimize Tishchenko reactions with Sn(II) catalysts for >90% diisobutyrate yield .
- Analysis : Combine NMR conformational averaging with MD simulations for accurate shift predictions .
- Environmental Monitoring : Deploy PAS (passive air samplers) with Tenax-TA® for long-term TXIB emission tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
